![molecular formula C27H29N3O5 B2754770 2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxoacetamide CAS No. 887225-60-7](/img/structure/B2754770.png)
2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxoacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxoacetamide” is a complex organic molecule. It contains several functional groups and rings, including an azepan-1-yl group, an indol-3-yl group, and a 2,3-dihydrobenzo[b][1,4]dioxin-2-yl group .
Synthesis Analysis
The synthesis of similar compounds has been discussed in the literature . A suggested method involves starting from methyl acrylate and then removing the methyl group with LiOH after cyclization. The acyl chloride is then added to an excess of piperidine .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple ring structures and functional groups. The 2,3-dihydrobenzo[b][1,4]dioxin-2-yl group, for example, is a fused ring system that includes an oxygen atom .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the azepan-1-yl group could potentially undergo reactions with electrophiles, and the carbonyl groups could be involved in various addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar groups could impact its solubility in various solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structures
- Synthesis of Diastereoisomers : Research has shown that compounds containing the tricyclic dibenzo[b,e]azepine system, which is structurally related to the given compound, are potential precursors in the synthesis of anti-allergenic, antidepressant, and antihistaminic drugs. A study detailed the synthesis of diastereoisomers of a related compound, highlighting their potential bioactivity in treating various diseases (Acosta Quintero et al., 2016).
Pharmacological Applications
Potential Antibacterial and Anticancer Agents : Compounds structurally similar to the given molecule have been synthesized and evaluated for their antibacterial properties against multiple bacterial strains. Some of these compounds showed potent activity, particularly against Gram-negative bacteria, and also exhibited cytotoxicity against lung and colon cancer cell lines (Kuntala et al., 2015).
Neuropeptide Y Y2 Receptor Antagonists : Research into neuropeptide Y Y2 receptor (Y2R) antagonists, which are important for understanding diseases like obesity and mood disorders, has identified compounds with structures akin to the given molecule. These compounds showed potential as brain-penetrant Y2R antagonists, distinct from existing peptidomimetic compounds (Brothers et al., 2010).
Chemical Properties and Reactions
Molecular and Supramolecular Structures : The molecular structure of compounds similar to the given molecule has been analyzed, with findings indicating various configurations and hydrogen bonding patterns. This has implications for their biological activity and potential pharmaceutical applications (Mateus-Ruiz et al., 2017).
Antiallergic Activities : Certain derivatives of dibenz[b,e]oxepin, a core structure related to the given compound, have been synthesized and demonstrated as orally active antiallergic agents. Their structure-activity relationship studies have provided insights into the key elements required for enhanced antiallergic activities (Ohshima et al., 1992).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of this compound is the α2-Adrenoceptor subtype C (alpha-2C) . This receptor is a part of the adrenergic receptor family and plays a crucial role in the regulation of neurotransmitter release from sympathetic nerves and from adrenergic neurons in the central nervous system.
Mode of Action
The compound acts as an antagonist to the alpha-2C adrenoceptor . By binding to these receptors, it prevents the normal neurotransmitter (norepinephrine) from binding and exerting its effects. This leads to an increase in the release of norepinephrine and a subsequent increase in the signaling of downstream pathways.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors These include the pH and composition of the biological medium, the presence of other drugs or substances, and the specific physiological or pathological state of the individual
Eigenschaften
IUPAC Name |
2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]-N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O5/c31-25(29-13-7-1-2-8-14-29)17-30-16-21(20-9-3-4-10-22(20)30)26(32)27(33)28-15-19-18-34-23-11-5-6-12-24(23)35-19/h3-6,9-12,16,19H,1-2,7-8,13-15,17-18H2,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVRTNFBHLUJRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NCC4COC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[6-(1H-indol-1-yl)pyrimidin-4-yl]-N-(4-methylpiperazin-1-yl)piperidine-4-carboxamide](/img/structure/B2754687.png)
![Tert-butyl N-[(1R,2S)-2-amino-4,4-difluorocyclopentyl]carbamate](/img/structure/B2754689.png)
![2-(1-(2-chloro-6-fluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2754691.png)
![N-(2,4-difluorophenyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2754693.png)
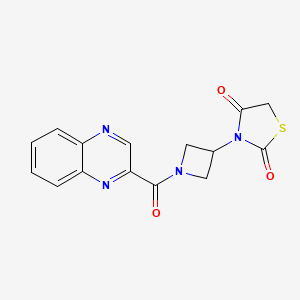
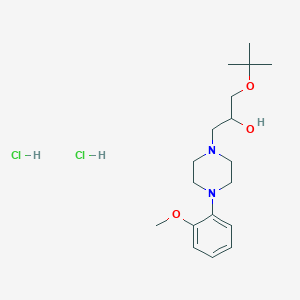
![2-[Ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid](/img/structure/B2754698.png)
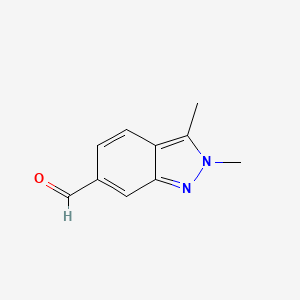
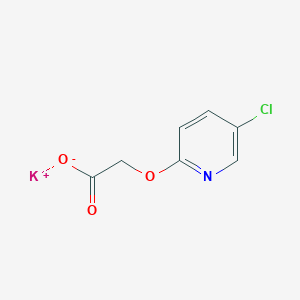
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2754702.png)
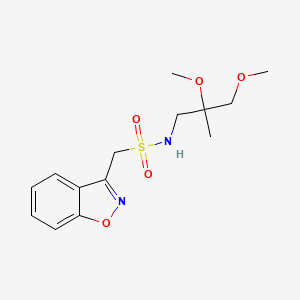

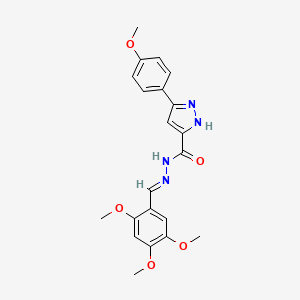
![5-Bromo-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2754710.png)
